molecular formula C13H18N4 B1663185 3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine CAS No. 684648-95-1

3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine

Cat. No. B1663185
M. Wt: 230.31 g/mol
InChI Key: CDSDHYZARNPIPW-UHFFFAOYSA-N
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Description

“3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine” is a chemical compound with the molecular formula C13H18N4 . It belongs to the class of imidazopyridines, which are known to play a crucial role in numerous disease conditions .


Synthesis Analysis

Imidazopyridines can be synthesized using various catalysts . A specific synthesis method for “3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine” is not mentioned in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Catalysis in Synthesis : This compound and its derivatives have been synthesized using catalysts like N,N,N′,N′‐tetrabromobenzene‐1,3‐disulfonamide, demonstrating efficient methods for creating these compounds (Ghorbani‐Vaghei & Amiri, 2014).

  • Microwave-Assisted Synthesis : A microwave-assisted, solvent-free method for synthesizing imidazo[1,2-a]pyridines has been developed, showing high efficiency and good tolerance for various functional groups (Zhang & Jiang, 2015).

  • New Reaction Pathways : Unique reaction pathways have been explored, like the tandem amination/cycloisomerization of aryl propargylic alcohols with 2-aminopyridines to produce imidazo[1,2-a]pyridines (Liu et al., 2011).

Biological and Pharmacological Activities

  • Anticancer Properties : Some derivatives of imidazo[4,5-b]pyridines have been investigated for their potential as anticancer agents (Temple et al., 1987).

  • Enzyme Inhibition : Certain compounds in this class have been found to act as allosteric inhibitors of AKT kinases, important for cancer treatment (Lapierre et al., 2016).

Methodological Advancements

  • Solid-Phase Synthesis : Efficient methods for solid-supported synthesis of these compounds have been developed, allowing for the preparation of various derivatives (Lemrová et al., 2014).

  • Copper- and Palladium-Catalyzed Synthesis : These methods have been utilized for creating substituted imidazo[4,5-c]pyridines, showcasing the versatility of these compounds (Wilson et al., 2014).

  • Electrochemical Synthesis : A novel electrochemical method for the synthesis of 3-acyl-functionalized imidazo[1,5-a]pyridines has been discovered (Wang et al., 2022).

properties

IUPAC Name

3-cycloheptylimidazo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c14-13-16-11-8-5-9-15-12(11)17(13)10-6-3-1-2-4-7-10/h5,8-10H,1-4,6-7H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSDHYZARNPIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2C3=C(C=CC=N3)N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436476
Record name 3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine

CAS RN

684648-95-1
Record name 3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine
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3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine
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3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine
Reactant of Route 4
3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine
Reactant of Route 5
3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine
Reactant of Route 6
Reactant of Route 6
3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine

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